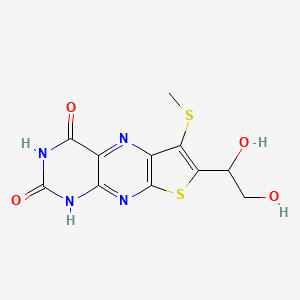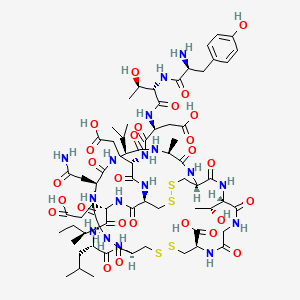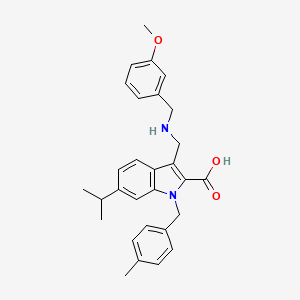
Antitumor agent-54
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-54, also known as Compound C11, is a 14-3-3η protein inhibitor with a dissociation constant (KD) of 35 μM. This compound has shown significant potential in inhibiting several typical human hepatocellular carcinoma cell lines. It blocks the cell cycle in the G1-S phase and induces apoptosis, demonstrating good metabolic stability .
Métodos De Preparación
The synthesis of antitumor agent-54 involves multiple steps, including the design and synthesis of tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone group. These derivatives are evaluated for antiproliferative activity against various human cancer cell lines using methyl thiazolyl tetrazolium (MTT) assay . The synthetic route typically involves:
Step 1: Preparation of the core pyrimidine structure.
Step 2: Introduction of the methyl phenyl sulfone group.
Step 3: Evaluation of antiproliferative activity.
Industrial production methods focus on optimizing these steps to ensure high yield and purity while maintaining environmental responsibility. For example, greener synthesis methods using recyclable water and minimal use of organic solvents have been developed .
Análisis De Reacciones Químicas
Antitumor agent-54 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include various derivatives of the core pyrimidine structure .
Aplicaciones Científicas De Investigación
Antitumor agent-54 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrimidine derivatives.
Biology: Investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Medicine: Explored as a potential therapeutic agent for treating hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of antitumor agent-54 involves the inhibition of the 14-3-3η protein, which plays a crucial role in cell cycle regulation. By blocking this protein, this compound induces cell cycle arrest in the G1-S phase and promotes apoptosis. This compound targets specific molecular pathways involved in cell proliferation and survival, making it an effective antitumor agent .
Comparación Con Compuestos Similares
Antitumor agent-54 can be compared with other similar compounds, such as:
Venetoclax: Blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Platinum-containing compounds: Such as cisplatin, which induce DNA damage and apoptosis.
Noscapine and Cotarnine derivatives: Target tubulin and disrupt microtubule dynamics .
This compound is unique due to its specific inhibition of the 14-3-3η protein and its ability to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells. This specificity and metabolic stability make it a promising candidate for further research and development in cancer therapy.
Propiedades
Fórmula molecular |
C29H32N2O3 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
3-[[(3-methoxyphenyl)methylamino]methyl]-1-[(4-methylphenyl)methyl]-6-propan-2-ylindole-2-carboxylic acid |
InChI |
InChI=1S/C29H32N2O3/c1-19(2)23-12-13-25-26(17-30-16-22-6-5-7-24(14-22)34-4)28(29(32)33)31(27(25)15-23)18-21-10-8-20(3)9-11-21/h5-15,19,30H,16-18H2,1-4H3,(H,32,33) |
Clave InChI |
OODFEAMHDLUOPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(C)C)C(=C2C(=O)O)CNCC4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


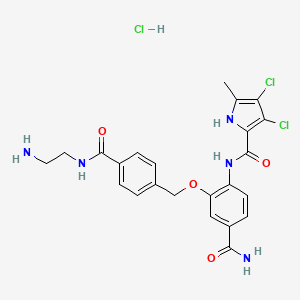
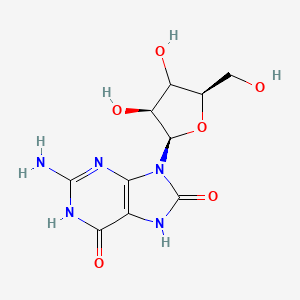
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
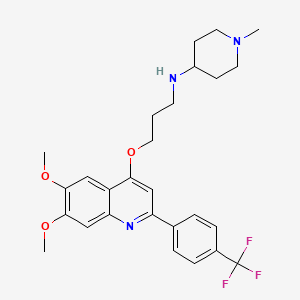
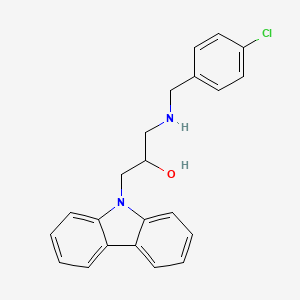
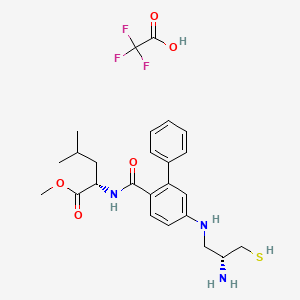
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)

